2-Nonanone, 4-(acetyloxy)-3-methylene-
Description
2-Nonanone, 4-(acetyloxy)-3-methylene- is a branched ketone derivative featuring a methylene group at position 3 and an acetyloxy substituent at position 4 on the nonanone backbone.
Properties
CAS No. |
268226-97-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3-methylidene-2-oxononan-4-yl) acetate |
InChI |
InChI=1S/C12H20O3/c1-5-6-7-8-12(15-11(4)14)9(2)10(3)13/h12H,2,5-8H2,1,3-4H3 |
InChI Key |
DIQKMCVVKUZMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanone, 4-(acetyloxy)-3-methylene- typically involves the oxidation of nonanal, a process facilitated by oxidizing agents such as potassium permanganate . Another common method includes the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde . These methods are employed to achieve the desired chemical structure and properties of the compound.
Industrial Production Methods: Industrial production of 2-Nonanone, 4-(acetyloxy)-3-methylene- often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications. The use of advanced chemical reactors and controlled reaction conditions is crucial in industrial settings to maintain the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Nonanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Nonanone, 4-(acetyloxy)-3-methylene- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2-Nonanone, 4-(acetyloxy)-3-methylene- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Nonanone, 4-(acetyloxy)-3-methylene- has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex molecules. In biology, it is used to study the interactions between microorganisms and their environment . The compound’s unique properties make it suitable for use in the fragrance and flavor industry, where it contributes to the development of various products
Mechanism of Action
The mechanism of action of 2-Nonanone, 4-(acetyloxy)-3-methylene- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells . This inhibitory activity is attributed to the compound’s ability to interact with hydrophobic segments of substrates and compete with chaperones . These interactions play a crucial role in the compound’s effects on bacterial cells and other biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key functional groups—acetyloxy and methylene —are shared with other molecules in the evidence, enabling comparative analysis:
Key Observations :
- Substituent Position : The 4-(acetyloxy) group in the target compound contrasts with the 3-methylene substituent in its analog (68318-17-2). This positional difference may alter reactivity and regulatory status, as seen in the Canadian Environmental Protection Act’s evaluation of the latter .
- Toxicity : The acetyloxy-imine compound (C17H14N2O4) exhibits mutagenicity and thermal decomposition hazards, suggesting that acetyloxy groups paired with electron-deficient moieties (e.g., imines) increase toxicity risks .
- Functional Group Impact : Diacetone Alcohol demonstrates how hydroxyl and ketone groups enhance water solubility and reduce toxicity compared to ester-containing analogs like the target compound .
Regulatory and Environmental Profiles
- Environmental Impact : Unlike Diacetone Alcohol, which is widely used in industrial solvents, acetyloxy-methylene compounds may persist in environments due to slower ester hydrolysis, though data gaps remain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
